molecular formula C13H15BClNO2S B13717196 7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester

7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester

Cat. No.: B13717196
M. Wt: 295.6 g/mol
InChI Key: FYNJZJRNGVUBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group attached to a thieno[3,2-b]pyridine ring system, which is further substituted with a chlorine atom at the 7-position. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid or boronate ester.

    Reduction: Formation of the corresponding alcohol or alkane.

    Substitution: Nucleophilic substitution reactions at the chlorine atom or the boronic ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Boronic acid or boronate ester derivatives

    Reduction: Alcohols or alkanes

    Substitution: Substituted thieno[3,2-b]pyridine derivatives

Scientific Research Applications

7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic ester transfers its organic group to the palladium catalyst, which then couples with an aryl or vinyl halide to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester is unique due to the presence of the thieno[3,2-b]pyridine ring system and the chlorine substitution at the 7-position. This structural feature imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H15BClNO2S

Molecular Weight

295.6 g/mol

IUPAC Name

7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

InChI

InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)10-7-9-11(19-10)8(15)5-6-16-9/h5-7H,1-4H3

InChI Key

FYNJZJRNGVUBQJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3S2)Cl

Origin of Product

United States

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